Cas no 36389-14-7 (2,1,3-Benzoxadiazole, 5-(dibromomethyl)-)
2,1,3-Benzoxadiazole, 5-(dibromomethyl)- Chemical and Physical Properties
Names and Identifiers
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- 2,1,3-Benzoxadiazole, 5-(dibromomethyl)-
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- Inchi: 1S/C7H4Br2N2O/c8-7(9)4-1-2-5-6(3-4)11-12-10-5/h1-3,7H
- InChI Key: GXZJRSIOOBDNFM-UHFFFAOYSA-N
- SMILES: N1=C2C=CC(C(Br)Br)=CC2=NO1
Experimental Properties
- Density: 2.143±0.06 g/cm3(Predicted)
- Boiling Point: 318.4±50.0 °C(Predicted)
- pka: -1.57±0.36(Predicted)
2,1,3-Benzoxadiazole, 5-(dibromomethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-370809-1.0g |
5-(dibromomethyl)-2,1,3-benzoxadiazole |
36389-14-7 | 1.0g |
$0.0 | 2023-03-02 |
2,1,3-Benzoxadiazole, 5-(dibromomethyl)- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2,1,3-Benzoxadiazole, 5-(dibromomethyl)-
Recent Advances in the Study of 2,1,3-Benzoxadiazole, 5-(dibromomethyl)- (CAS: 36389-14-7)
The compound 2,1,3-Benzoxadiazole, 5-(dibromomethyl)- (CAS: 36389-14-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery and material science. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging applications.
Recent studies have highlighted the versatility of 2,1,3-Benzoxadiazole derivatives as fluorescent probes and bioactive molecules. The dibromomethyl substitution at the 5-position introduces enhanced reactivity, making it a valuable intermediate for further chemical modifications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel enzyme inhibitors, particularly targeting cysteine proteases involved in inflammatory diseases.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 36389-14-7. A team from MIT reported a streamlined one-pot synthesis method in Organic Letters (2024), reducing the need for hazardous reagents and improving scalability. This method employs a palladium-catalyzed cross-coupling reaction, achieving a yield of 78% with minimal byproducts.
Biological evaluations have revealed promising results. In vitro assays conducted by researchers at the University of Cambridge (2024) showed that 5-(dibromomethyl)-2,1,3-benzoxadiazole exhibits selective cytotoxicity against certain cancer cell lines, including glioblastoma and pancreatic cancer. The mechanism appears to involve reactive oxygen species (ROS) generation and DNA intercalation, as detailed in a recent ACS Chemical Biology publication.
Beyond therapeutics, this compound has found applications in materials science. Its fluorescence properties, with an emission peak at 520 nm, make it suitable for use in organic light-emitting diodes (OLEDs) and biosensors. A collaborative study between industry and academia (2023) highlighted its stability and brightness, positioning it as a candidate for next-generation optoelectronic devices.
In conclusion, 2,1,3-Benzoxadiazole, 5-(dibromomethyl)- (36389-14-7) represents a multifaceted compound with significant potential across multiple disciplines. Ongoing research is expected to further elucidate its mechanisms and expand its applications, particularly in targeted drug delivery and advanced material design.
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